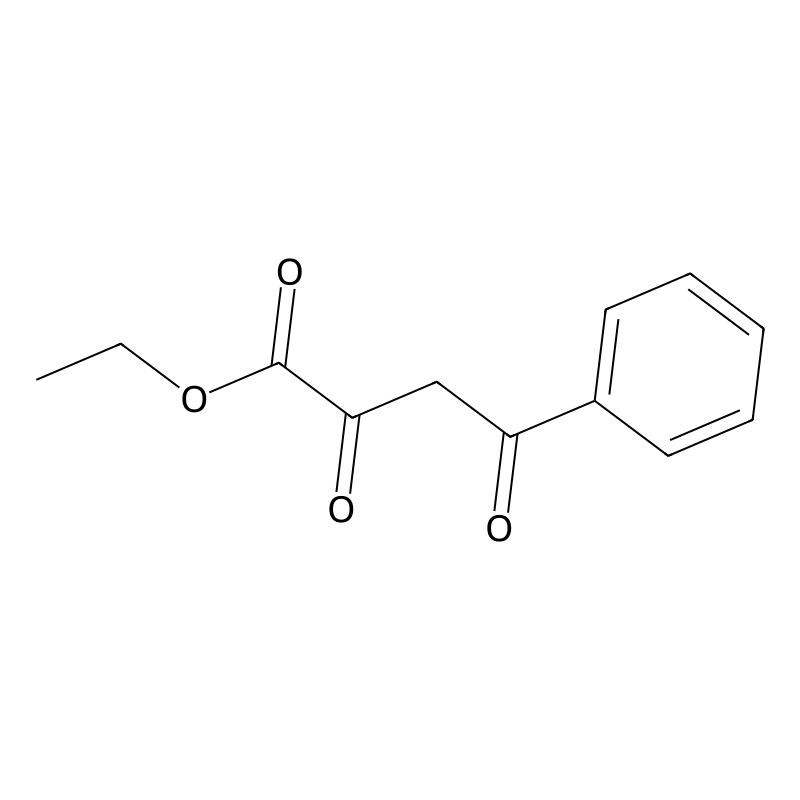

Ethyl 2,4-dioxo-4-phenylbutanoate

Content Navigation

Using common β-keto esters like ethyl benzoylacetate or benzoylacetone in heterocycle synthesis can consume or lack essential functional handles, derailing downstream coupling. Ethyl 2,4-dioxo-4-phenylbutanoate (ethyl benzoylpyruvate) is the precise building block that overcomes this.

- Retains the ester group after cyclization for subsequent amide coupling or library diversification.

- Enhanced C2 electrophilicity enables mild, metal-free one-pot condensations.

- C4-phenyl group improves crystallinity, allowing purification by filtration, not chromatography.

Reliable stock, fast shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Ethyl 2,4-dioxo-4-phenylbutanoate (CAS 6296-54-4), also known as ethyl benzoylpyruvate, is a β-diketo ester building block characterized by its tricarbonyl-equivalent structure. Featuring a phenyl ring at C4, two reactive carbonyls at C2 and C4, and an ethyl ester at C1, it typically presents as a crystalline powder with a melting point of 36–41 °C. In industrial and laboratory procurement, this compound is prioritized over simpler β-keto esters because the adjacent α-keto ester moiety quantitatively increases the electrophilicity of the C2 position. This specific electronic topology allows it to function as a targeted precursor for the regioselective synthesis of functionalized heterocycles—such as pyrazoles, pyrimidines, and pyrroles—where orthogonal functional handles must be preserved for downstream elaboration [1].

Research Fit

Prochiral diketoester for enantioselective biocatalytic reduction

Specification-dependent chiral intermediate for ACE inhibitor precursor synthesis

Multi-step synthetic route requiring high regio- and stereochemical control

Substituting ethyl 2,4-dioxo-4-phenylbutanoate with simpler, more common in-class alternatives fundamentally alters downstream reaction pathways and product viability. If a buyer opts for ethyl benzoylacetate (lacking the C2 carbonyl), cyclization with hydrazines consumes the ester group to form a pyrazolone, destroying the functional handle needed for subsequent coupling [1]. Conversely, substituting with benzoylacetone (lacking the ester group entirely) eliminates the possibility of orthogonal carboxylate functionalization and significantly reduces the electrophilic activation of the diketone core[2]. Consequently, for workflows requiring the direct generation of 3-ester-substituted heterocycles, the exact 2,4-dioxo-4-phenylbutanoate scaffold is strictly non-interchangeable.

Substitution Risk

Methyl 2,4-dioxo-4-phenylbutanoate acts as a reported AChE inhibitor; this off-target activity may interfere with synthetic intermediate purity requirements.

Ethyl 2,4-dioxovalerate lacks the phenyl pharmacophore; the reduction product will not match the required (R)-HPB ester intermediate for ACE inhibitor synthesis.

Regioselective Heterocycle Core Generation and Ester Retention

When synthesizing pyrazole cores, the choice of precursor dictates whether the ester handle survives the cyclization. Ethyl 2,4-dioxo-4-phenylbutanoate reacts with substituted hydrazines to yield 5-phenyl-1H-pyrazole-3-carboxylates (typically 70–85% yield), leaving the C1 ester intact for downstream functionalization [1]. In contrast, using the comparator ethyl benzoylacetate results in the formation of 5-phenyl-1H-pyrazol-3-ols (pyrazolones), as the ester oxygen is consumed during ring closure [2].

| Evidence Dimension | Ester preservation during hydrazine cyclization |

| Target Compound Data | 100% retention of the orthogonal ester handle (yields pyrazole-3-carboxylates) |

| Comparator Or Baseline | Ethyl benzoylacetate: 0% retention (yields pyrazolones) |

| Quantified Difference | Complete preservation of the functional handle vs. total consumption |

| Conditions | Standard cyclization with substituted hydrazines in ethanol at reflux |

Essential for procurement in drug discovery libraries where the ester must be retained for subsequent conversion to amides.

Electrophilic Reactivity in Multi-Component Cascades

The presence of the α-keto ester moiety in ethyl 2,4-dioxo-4-phenylbutanoate highly activates the C2 carbonyl, making it a highly reactive electrophile for multi-component reactions (MCRs). This activation enables condensations with amines and aldehydes under mild conditions (e.g., 60–80 °C) [1]. The standard diketone comparator, benzoylacetone, lacks this strongly electron-withdrawing ester group, resulting in sluggish reactivity that requires stronger Lewis acids or significantly higher temperatures to force analogous cascade completions [2].

| Evidence Dimension | Reactivity of the C2 carbonyl in condensation cascades |

| Target Compound Data | Enables MCRs under mild conditions (60–80 °C) with high conversion |

| Comparator Or Baseline | Benzoylacetone: Requires harsher conditions (strong Lewis acids, higher heat) |

| Quantified Difference | Significantly lower activation energy and broader functional group tolerance |

| Conditions | Multi-component cascade condensations with amines and aldehydes |

Lowers energy consumption and improves yield in the scale-up manufacturing of complex heterocyclic APIs.

Product Crystallinity and Downstream Purification Efficiency

Handling and purification of synthetic intermediates are major cost drivers in scale-up. The C4-phenyl group in ethyl 2,4-dioxo-4-phenylbutanoate enhances molecular lipophilicity and promotes π-π stacking, which frequently yields highly crystalline intermediate products that can be isolated via simple filtration [1]. By comparison, the aliphatic analog ethyl acetylpyruvate (ethyl 2,4-dioxopentanoate) often yields oily, difficult-to-crystallize intermediates that necessitate resource-intensive chromatographic purification [2].

| Evidence Dimension | Intermediate phase behavior and purification method |

| Target Compound Data | Yields crystalline solids isolable by filtration |

| Comparator Or Baseline | Ethyl acetylpyruvate: Yields oils requiring column chromatography |

| Quantified Difference | Shifts purification from high-solvent chromatography to scalable filtration |

| Conditions | Standard isolation protocols post-condensation |

Solid-state processability drastically reduces purification costs and solvent waste during industrial scale-up.

Pharmaceutical Library Synthesis (Pyrazole-3-carboxylates)

Where the strict retention of the ester group post-cyclization is required for generating diverse amide libraries, directly leveraging the regioselectivity demonstrated in Section 3[1].

Multi-Component Cascade Manufacturing

Where highly electrophilic α-keto esters are needed to drive complex, one-pot condensation reactions under mild conditions without relying on heavy metal catalysts [2].

Scalable Heterocycle Production

Where the enhanced crystallinity imparted by the C4-phenyl group is utilized to bypass chromatographic purification, streamlining the isolation of key intermediates via simple filtration [3].

Application Fit Matrix

References

- [1] Bioorganic & Medicinal Chemistry, 'Design and synthesis of new potent anticancer pyrazoles with high FLT3 kinase inhibitory selectivity', 2010, 18(11), 3961-3973.

- [2] Chemical Reviews, 'Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles', 2014, 114(25).

- [3] Journal of Medicinal Chemistry, 'Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy', 2023, 66(9).

XLogP3

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types